Methyl 2-(ethenyloxy)benzoate
Description
Methyl 2-(ethenyloxy)benzoate is an organic compound with the molecular formula C10H10O3. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) and an ethenyloxy group (-OCH=CH2) at the second position. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkenyl derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Methyl 2-(ethenyloxy)benzoic acid, benzene-1,2-dicarboxylic acid.
Reduction Products: 2-(ethenyloxy)benzyl alcohol, ethyl 2-(ethenyloxy)benzoate.
Substitution Products: 2-(hydroxy)benzoate, 2-(amino)benzoate.
Properties
IUPAC Name |
methyl 2-ethenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXWOVSLTYEHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 2-(ethenyloxy)benzoate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(ethenyloxy)benzoate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Methyl benzoate
Ethyl benzoate
Vinyl benzoate
Benzyl acetate
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Biological Activity
Methyl 2-(ethenyloxy)benzoate, also known as methyl 2-ethenylbenzoate, is an organic compound that belongs to the class of benzoates. It features a benzoate moiety with an ethenyl ether substituent, which contributes to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its effects on various biological systems, potential applications in agriculture and medicine, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| Boiling Point | ~ 200°C |
| Solubility | Soluble in organic solvents |
Insecticidal Properties
Recent studies have highlighted the insecticidal properties of methyl benzoate derivatives, including this compound. Research indicates that these compounds exhibit significant toxicity against various insect pests.
- Toxicity Against Pests :
Antimicrobial Activity
The antibacterial effects of methyl benzoate derivatives have been evaluated against several human pathogens, showing promising results.
- Pathogens Tested :
- Staphylococcus aureus
- Escherichia coli
- Bacillus cereus
The well diffusion technique revealed that methyl benzoate exhibits significant antibacterial activity, particularly against gram-positive bacteria .
Neurotoxic Effects
Research has indicated that methyl benzoate may affect neurological functions in animal models. A study reported that high doses (500 mg/kg) reduced cholinesterase activity in rats, suggesting potential neurotoxic effects . This raises concerns regarding the safety of its use in agricultural applications, especially concerning non-target species.
Sublethal Effects on Non-target Species
Studies have also explored the sublethal effects of methyl benzoate on beneficial insects like honeybees. It was found that increased concentrations negatively impacted honeybee flight ability, which could have implications for pollination services in agricultural ecosystems .
Case Study: Impact on Honeybees
A recent investigation assessed the impact of methyl benzoate on honeybee flight performance. As concentrations increased, flight scores significantly declined, indicating potential risks for pollinator health .
Research Findings Summary
- Methyl benzoate compounds have been shown to disrupt insect nervous systems by inhibiting key enzymes involved in neurotransmission.
- The compound's efficacy as an insecticide is comparable to commercial alternatives like acetamiprid and pyriproxyfen .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Systems | Observed Effects |
|---|---|---|
| Insecticidal | Lymantria dispar, Bemisia tabaci | High mortality rates; larvicidal activity |
| Antimicrobial | Staphylococcus aureus, E. coli, Bacillus cereus | Significant antibacterial activity |
| Neurotoxic | Rat models | Reduced cholinesterase activity |
| Sublethal Effects | Honeybees | Decline in flight performance |
Future Perspectives
The potential applications of this compound are vast, particularly in agriculture as a biopesticide. However, further research is necessary to fully understand its mechanisms of action and long-term effects on non-target organisms and ecosystems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
